

Interpreting the Certificate of Analysis for Canrenone-d6: A Technical Guide

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Compound of Interest

Compound Name: Canrenone-d6

Cat. No.: B12410217

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive framework for understanding and interpreting a typical Certificate of Analysis (CoA) for **Canrenone-d6**. **Canrenone-d6** is the deuterium-labeled form of Canrenone, the major active metabolite of the potassium-sparing diuretic, spironolactone.[1][2] As a stable isotope-labeled internal standard, **Canrenone-d6** is critical for accurate quantification in bioanalytical studies using techniques like liquid chromatography-mass spectrometry (LC-MS).[3] This guide will delve into the essential data presented on a CoA, detail the experimental methodologies used to obtain this data, and provide visual representations of analytical workflows.

Summary of Quantitative Data

A Certificate of Analysis for **Canrenone-d6** provides critical data on its identity, purity, and quality. The following tables summarize the typical quantitative information found on a CoA, offering a clear overview of the product's specifications.

Table 1: General Information and Physical Properties

Parameter	Specification
Product Name	Canrenone-d6 (Major)
Synonyms	Aldadiene-d6; SC9376-d6
Molecular Formula	C ₂₂ H ₂₂ D ₆ O ₃ [4]
Molecular Weight	346.49 g/mol [4]
CAS Number (Unlabeled)	976-71-6
Appearance	White to off-white or light yellow solid
Solubility	Soluble in DMSO, Chloroform, Acetone, Methanol

Table 2: Quality Control and Purity Analysis

Analytical Test	Method	Result
Chemical Purity	HPLC-UV	≥98.0%
Isotopic Purity	Mass Spectrometry	≥99% Deuterated
Isotopic Enrichment	Mass Spectrometry	Predominantly d6, with minor d0-d5 species
Identity Confirmation	¹ H-NMR, Mass Spectrometry	Consistent with structure
Residual Solvents	GC-MS	Conforms to ICH Q3C guidelines
Water Content	Karl Fischer Titration	≤0.5%

Experimental Protocols

The quantitative data presented in a Certificate of Analysis is derived from a series of rigorous analytical experiments. The following sections detail the methodologies for the key experiments performed to ensure the quality and identity of **Canrenone-d6**.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography with UV detection is a standard method for determining the chemical purity of **Canrenone-d6**, separating it from any unlabeled Canrenone or other impurities.

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A reversed-phase C18 column (e.g., ZORBAX Eclipse XDB-C18, 150 mm x 4.6 mm, 5 μ m) is commonly used.
- **Mobile Phase:** A gradient elution using a mixture of methanol and water is often employed. A typical starting condition is 60:40 (v/v) methanol:water.
- **Flow Rate:** A flow rate of approximately 0.8 to 1.0 mL/min is standard.
- **Column Temperature:** The column is typically maintained at 30-35°C.
- **Detection:** UV detection is performed at the maximum absorbance wavelength of Canrenone, which is around 280-283 nm.
- **Sample Preparation:** A stock solution of **Canrenone-d6** is prepared in a suitable solvent like methanol at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration for injection.
- **Data Analysis:** The peak area of **Canrenone-d6** is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.



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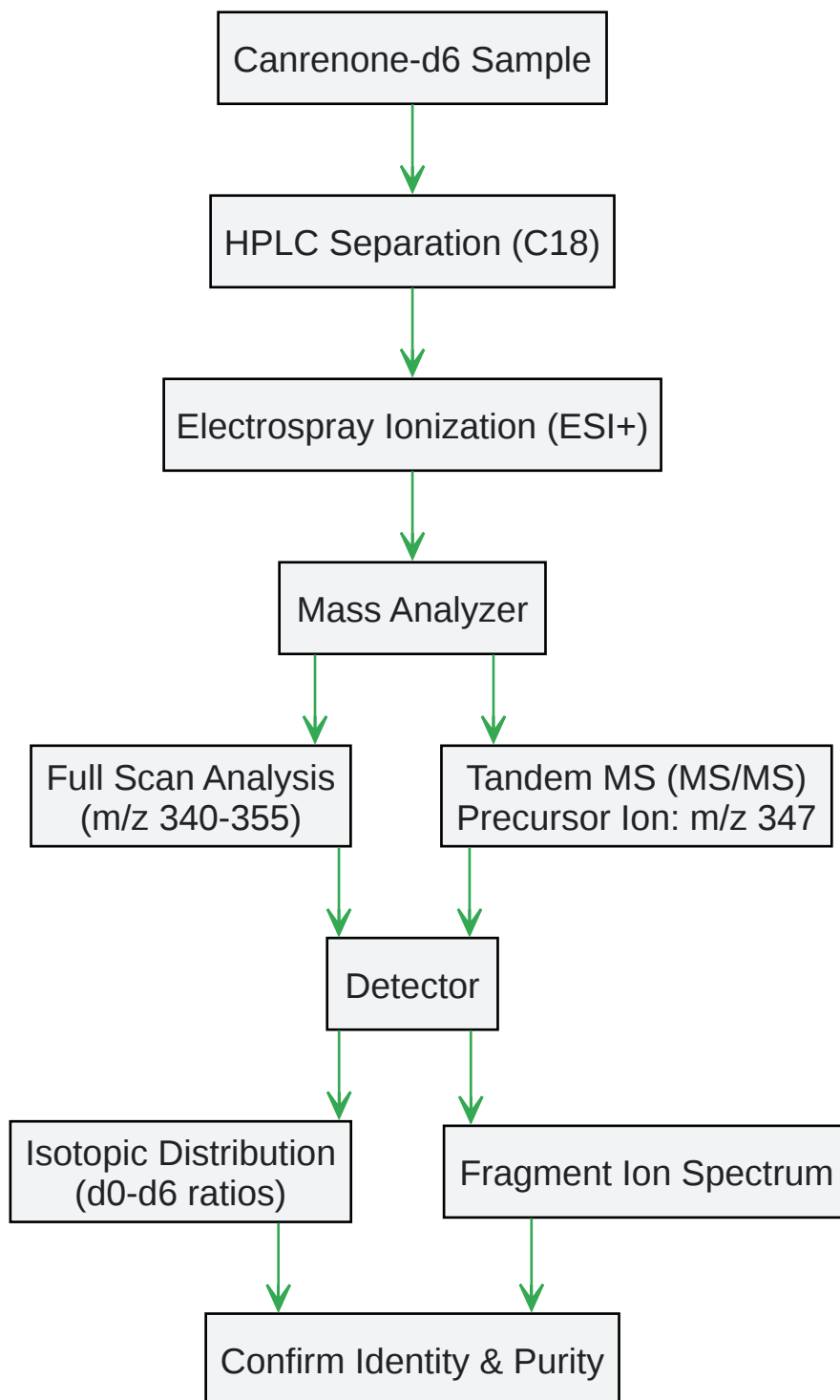
HPLC Purity Analysis Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity

LC-MS is a powerful technique used to confirm the identity of **Canrenone-d6** and to determine its isotopic purity and enrichment.

- Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap).
- Chromatography: The HPLC conditions are often similar to those used for purity analysis to ensure good separation.
- Mass Spectrometry Ionization: Positive ion electrospray ionization (ESI+) is a common mode for the analysis of Canrenone.
- Mass Analysis:
 - Full Scan: A full scan is performed to identify the protonated molecular ion ($[M+H]^+$). For Canrenone, this is at m/z 341. For **Canrenone-d6**, the expected $[M+H]^+$ is at m/z 347.
 - Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM):
 - To assess isotopic distribution, the instrument monitors for the $[M+H]^+$ ions of all possible deuterated species (d0 to d6).
 - For identity confirmation, tandem mass spectrometry (MS/MS) is used. The parent ion (m/z 347 for **Canrenone-d6**) is fragmented, and characteristic product ions are monitored. For unlabeled Canrenone (m/z 341), major fragments are observed at m/z 107.1 and 91.1.
- Data Analysis:
 - Identity: The presence of the correct precursor and product ions confirms the structure.
 - Isotopic Purity: The peak areas of the different isotopic species (d0 to d6) are measured. The isotopic purity is calculated as the percentage of the d6 peak area relative to the sum

of the areas of all isotopic peaks.



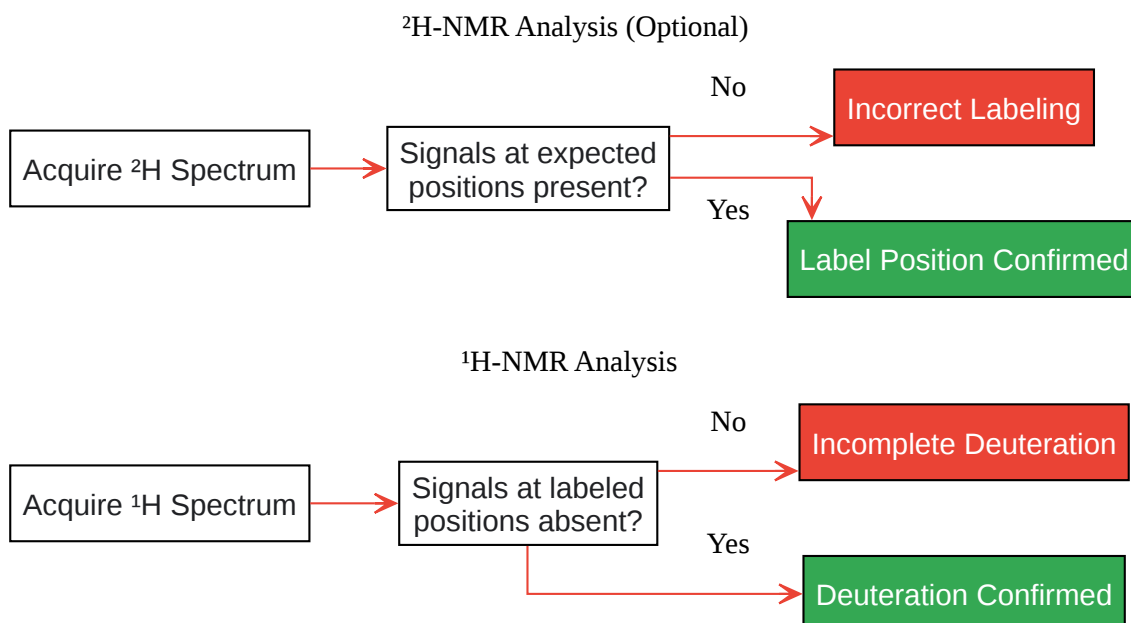
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LC-MS Identity and Isotopic Purity Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of **Canrenone-d6** and confirms the positions of the deuterium labels.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: 5-10 mg of **Canrenone-d6** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3).
- ^1H -NMR (Proton NMR):
 - A proton NMR spectrum is acquired. For a fully deuterated **Canrenone-d6**, the signals corresponding to the protons at the labeled positions should be absent or significantly reduced. This confirms the success of the deuteration.
 - The remaining signals in the spectrum should be consistent with the non-deuterated parts of the Canrenone structure. For unlabeled Canrenone, characteristic shifts are observed around 1.21, 1.91, and 2.29 ppm.
- ^2H -NMR (Deuterium NMR):
 - A deuterium NMR spectrum can be acquired to directly observe the signals from the deuterium atoms, confirming their presence at the expected chemical shifts.



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